Cas no 4437-08-5 (Fumaranilic Acid)

Fumaranilic Acid structure
Fumaranilic Acid structure
Product Name:Fumaranilic Acid
Numero CAS:4437-08-5
MF:C10H9NO3
MW:191.183362722397
CID:929451
PubChem ID:668160
Update Time:2025-04-19

Fumaranilic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Fumaranilic Acid
    • N-phenylmaleanilic acid; 4-(Phenylamino)-4-oxo-2-butenoic acid; maleic acid monoanilide; phenyl maleamic acid; 4-(phenylamino)-4-oxo-(Z)-2-butenoic acid; 4-OXO-4-(PHENYLAMINO)CROTONIC ACID; 4-Oxo-4-anilino-2-butenoic acid; TIMTEC-BB SBB003637; N-phenyl-maleamic acid; 4-OXO-4-PHENYLAMINO-2-BUTENOIC ACID; AKOS MSC-0763; 4-Oxo-4-phenylamino-2-butenoic acid; (Z)-4-oxo-4-(phenylamino)but-2-enoic acid; (E)-3-PHENYLCARBAMOYL-ACRYLIC ACID; 4-Oo
    • AKOS001469036
    • CCG-56177
    • 4-Anilino-4-oxo-2-butenoic acid
    • (E)-4-anilino-4-oxo-but-2-enoic acid
    • 2-Butenoic acid, 4-oxo-4-(phenylamino)-, (2E)-
    • 4437-08-5
    • NSC163935
    • 4-Oxo-4-(phenylamino)but-2-enoic acid
    • NSC-163935
    • CS-0327518
    • 2-BUTENOIC ACID, 4-OXO-4-(PHENYLAMINO)-, (E)-
    • WHZLCOICKHIPRL-VOTSOKGWSA-N
    • STK723974
    • (2E)-4-anilino-4-oxobut-2-enoic acid
    • VS-06728
    • SR-01000645151-1
    • (E)-4-anilino-4-oxobut-2-enoic acid
    • (E)-4-oxo-4-(phenylamino)but-2-enoic acid
    • NSC400304
    • EINECS 253-707-3
    • NSC-400304
    • UNII-GU3Y58DZ22
    • 4-Oxo-4-phenylamino-2-butenoic acid
    • (2E)-4-Oxo-4-(phenylamino)-2-butenoic acid
    • J-640271
    • BBL018691
    • 37902-58-2
    • CHEMBL346869
    • A823927
    • HMS1531N13
    • J-800263
    • (2E)-4-oxo-4-(phenylamino)but-2-enoic acid
    • (2E)-3-(phenylcarbamoyl)prop-2-enoic acid
    • 3-Phenylcarbamoyl-acrylic acid
    • NSC 163935
    • SCHEMBL1683255
    • DTXSID101334221
    • fumaranilic
    • BDBM50136863
    • 4-Oxo-4-(phenylamino)but-2-enoicacid
    • GU3Y58DZ22
    • SCHEMBL2831352
    • Z56176633
    • NSC 400304
    • FUMARAMIC ACID, N-PHENYL-
    • Inchi: 1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6-
    • Chiave InChI: WHZLCOICKHIPRL-SREVYHEPSA-N
    • Sorrisi: OC(/C=C\C(NC1C=CC=CC=1)=O)=O

Proprietà calcolate

  • Massa esatta: 191.05827
  • Massa monoisotopica: 191.058243149g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 242
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 66.4Ų

Proprietà sperimentali

  • PSA: 66.4
  • LogP: 1.33890
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.